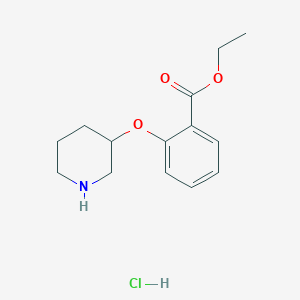
Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride
Übersicht
Beschreibung
Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO3 and its molecular weight is 285.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a piperidine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 285.77 g/mol. The presence of the piperidine ring is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes that play roles in inflammation and microbial resistance.
- Modulating Receptor Activity : It has been observed to modulate the activity of G protein-coupled receptors (GPCRs), which are critical in signal transduction processes.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Studies have demonstrated that the compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses, making it a candidate for further research in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism Exploration :
- In vitro experiments demonstrated that the compound effectively reduced TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its utility in managing conditions characterized by excessive inflammation.
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that modifications to the piperidine ring enhance biological activity. Compounds with bulky substituents on the piperidine nitrogen showed increased potency against inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| GPCR Modulation | Interaction with specific GPCRs |
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Biological Activity | Remarks |
|---|---|---|
| Ethyl 2-(3-piperidinyloxy)benzoate | Moderate antimicrobial | Effective against Gram-positive |
| Ethyl 2-(4-piperidinyloxy)benzoate | High anti-inflammatory | Significant TNF-alpha reduction |
| Ethyl 2-(3-pyrrolidinoxy)benzoate | Low activity | Less effective than piperidine variants |
Eigenschaften
IUPAC Name |
ethyl 2-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-7-3-4-8-13(12)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQKWGYZNKSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















